3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid
Overview
Description
3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound that features a bromine atom, a fluorophenyl group, and a butanoic acid moiety
Preparation Methods
The synthesis of 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-(4-fluorophenyl)-4-oxobutanoic acid using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4-(4-fluorophenyl)-4-oxobutanoic acid include:
3-Bromo-4-fluorophenylboronic acid: This compound shares the bromine and fluorophenyl groups but differs in its boronic acid moiety.
4-Bromo-3-fluorophenylacetic acid: Similar in structure but with an acetic acid group instead of a butanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-bromo-4-(4-fluorophenyl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c11-8(5-9(13)14)10(15)6-1-3-7(12)4-2-6/h1-4,8H,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZGDYWJCWEYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CC(=O)O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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